N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide
Beschreibung
N-{[1-(3,4-Difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide is a synthetic compound featuring a 1,2,3,4-tetrazole core substituted with a 3,4-difluorophenyl group at the N1 position and a benzenesulfonamide moiety linked via a methyl group at the C5 position.
Eigenschaften
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N5O2S/c15-12-7-6-10(8-13(12)16)21-14(18-19-20-21)9-17-24(22,23)11-4-2-1-3-5-11/h1-8,17H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJNCRUVGGOGHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogs
Comparison with N-{[1-(3,4-Difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-fluorophenyl)acetamide (BE45772)
BE45772 (CAS: 941922-22-1) shares the 1-(3,4-difluorophenyl)-1H-tetrazol-5-ylmethyl backbone but replaces the benzenesulfonamide with a 2-(4-fluorophenyl)acetamide group .
Key Differences:
| Property | Target Compound | BE45772 |
|---|---|---|
| Functional Group | Benzenesulfonamide (Ar-SO₂NH-) | 2-(4-Fluorophenyl)acetamide |
| Molecular Formula | C₁₄H₁₁F₂N₅O₂S | C₁₆H₁₂F₃N₅O |
| Molecular Weight | ~351.3 g/mol | 347.29 g/mol |
| Fluorine Substitution | 3,4-Difluorophenyl (2F) | 3,4-Difluorophenyl + 4-fluorophenyl (3F) |
| Polarity | Higher (sulfonamide acidity) | Moderate (amide group) |
- Impact of Sulfonamide vs. Acetamide: The sulfonamide group increases acidity (pKa ~10–11) compared to the acetamide (pKa ~15–16), enhancing solubility in physiological conditions and hydrogen-bond donor capacity for target interactions.
- Fluorine Effects : BE45772’s additional fluorine on the phenylacetamide may improve metabolic stability but could reduce solubility due to increased lipophilicity.
Comparison with HDAC Inhibitor II-6h
The HDAC inhibitor 4-({N-[(1-Cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-(2-methylphenyl)formamido}methyl)-N-hydroxybenzamide (II-6h) shares a tetrazole-methyl linkage but differs in substituents :
- Tetrazole Substituent : Cyclohexyl group (lipophilic, bulky) vs. 3,4-difluorophenyl (electron-withdrawing, planar).
Comparison with Alanine Racemase Inhibitors ()
Compounds like Benzyl-N-({[(1S)-1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]carbamoyl}methyl)carbamate (13g-L) and 2-Amino-N-[(1S)-1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]acetamide (14g-L) feature tetrazole cores with carbamate/amide substituents .
Key Contrasts:
| Feature | Target Compound | 13g-L/14g-L |
|---|---|---|
| Substituent on Tetrazole | 3,4-Difluorophenyl | Ethyl-carbamate/acetamide |
| Linker | Methyl-benzenesulfonamide | Ethyl-carbamate or acetamide |
| Target Relevance | Potential enzyme inhibition | Alanine racemase inhibition |
- The 3,4-difluorophenyl group in the target compound may enhance target affinity compared to simpler alkyl chains in 13g-L/14g-L.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Substituents |
|---|---|---|---|---|
| Target Compound | C₁₄H₁₁F₂N₅O₂S | 351.3 | Benzenesulfonamide | 3,4-Difluorophenyl |
| BE45772 | C₁₆H₁₂F₃N₅O | 347.29 | 2-(4-Fluorophenyl)acetamide | 3,4-Difluorophenyl, 4-Fluorophenyl |
| II-6h (HDAC Inhibitor) | Not Provided | Not Provided | Hydroxamate, Formamide | Cyclohexyl, 2-Methylphenyl |
| 13g-L (Alanine Racemase Inhibitor) | C₁₂H₁₄N₆O₃ | ~349.1 | Carbamate | Ethyl-carbamate |
Table 2: Potential Pharmacological Implications
| Compound | Key Advantages | Limitations |
|---|---|---|
| Target Compound | High polarity (sulfonamide), strong H-bonding | Potential metabolic instability (S=O) |
| BE45772 | Enhanced lipophilicity (3F), metabolic stability | Lower solubility (acetamide) |
| II-6h | HDAC selectivity (hydroxamate) | Bulkier structure (cyclohexyl) |
| 13g-L/14g-L | Simpler synthesis (alkyl chains) | Lower target affinity (lack of fluorine) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
